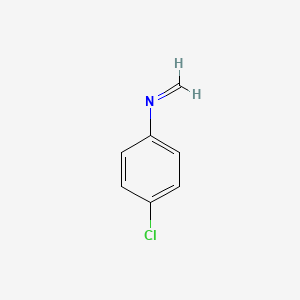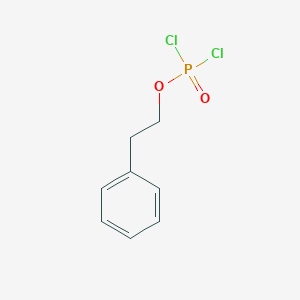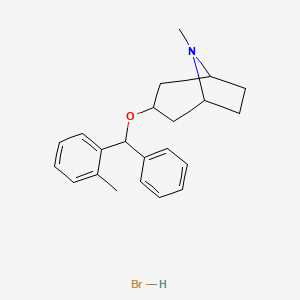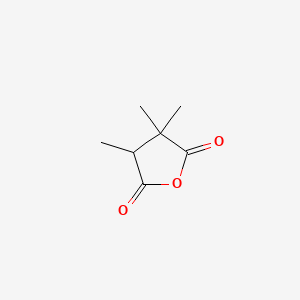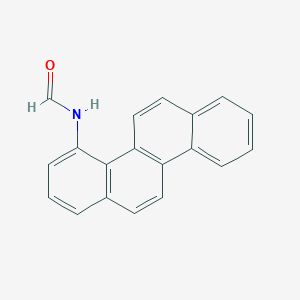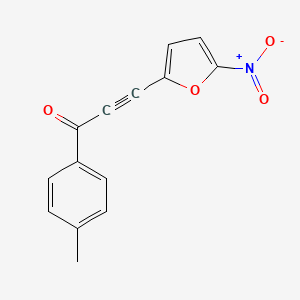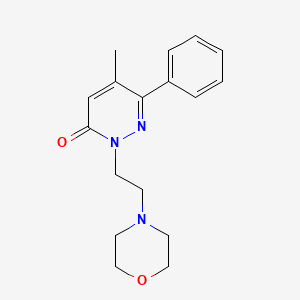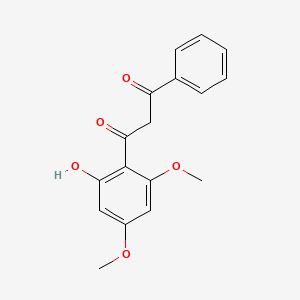![molecular formula C18H18O6 B14679723 5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 31477-10-8](/img/structure/B14679723.png)
5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is a complex organic compound characterized by its biphenyl structure with methoxy groups and aldehyde functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves multiple steps. One common method starts with the transformation of 2,2’,6,6’-tetramethoxy-1,1’-biphenyl through a series of reactions. For instance, the compound can be synthesized via a bidirectional approach, involving key steps such as the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring .
Another method involves the Ullmann reaction, where 6-bromo-3,4-dimethoxybenzaldehyde is treated with cuprous iodide and triethyl phosphite in toluene, followed by further reactions to introduce the aldehyde groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Reduction: 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde, particularly its analogues, involves several pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by arresting the cell cycle in the G2/M phase and activating the mitochondrial intrinsic pathway.
MOF Formation: The compound acts as a linker in MOFs, facilitating the exchange of metal ions and contributing to the framework’s stability and functionality.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetramethoxy[1,1’-biphenyl]-4,4’-diol: Similar structure but with hydroxyl groups instead of aldehyde groups.
D6 (3E,3′E)-4,4′-(5,5′,6,6′-tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(but-3-en-2-one): A structural analogue with antitumor activity.
Uniqueness
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to its combination of methoxy and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and material science.
Propiedades
Número CAS |
31477-10-8 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-(6-formyl-2,3-dimethoxyphenyl)-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-11(9-19)15(17(13)23-3)16-12(10-20)6-8-14(22-2)18(16)24-4/h5-10H,1-4H3 |
Clave InChI |
ZFJBWCJRYJPNSK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=O)C2=C(C=CC(=C2OC)OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)

